N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
Description
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 6-ethoxypyridin-3-yl group and at the 5-position with a methyl-furan-2-carboxamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to mimic ester or amide functionalities.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-21-12-6-5-10(8-16-12)14-18-13(23-19-14)9-17-15(20)11-4-3-7-22-11/h3-8H,2,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIDWEGJKKXZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride under basic conditions to form the amidoxime intermediate. The amidoxime is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
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Introduction of the pyridine ring: : The ethoxypyridine moiety can be introduced through a nucleophilic substitution reaction, where an ethoxy group is substituted onto a pyridine ring.
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Coupling with the furan ring: : The final step involves coupling the 1,2,4-oxadiazole intermediate with a furan-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the process, ensuring consistent quality and reducing the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
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Substitution: : The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis with structurally related compounds from recent literature:
Table 1: Key Structural Features and Properties of Analogous 1,2,4-Oxadiazole Derivatives
*Calculated using ChemDraw.
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The ethoxy group in the target compound may confer greater lipophilicity compared to the nitro or fluorine substituents in 6a and 6b, respectively. This could enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS)-targeted therapies .
Role of Furan Carboxamide :
- The furan-2-carboxamide group is a common feature in impurities like Impurity A (from alfuzosin hydrochloride) and the target compound. This moiety facilitates hydrogen bonding with target proteins, as evidenced in receptor-binding studies .
Synthetic Accessibility :
- Compounds such as 6a–6e (Table 1) are synthesized via coupling reactions between oxadiazole intermediates and amines, followed by crystallization. The target compound likely follows a similar pathway, though the ethoxypyridine substituent may require specialized protection/deprotection steps .
Computational Predictions :
- Density-functional theory (DFT) studies, as described by Becke (1993), could predict the electronic properties of the ethoxypyridine group, such as charge distribution and frontier molecular orbitals, to compare with nitrophenyl or halopyridinyl analogs .
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on available research.
Chemical Structure and Properties
The compound features a complex structure that integrates a furan moiety with an oxadiazole and a pyridine derivative. The molecular formula is , with a molecular weight of approximately 314.34 g/mol. The presence of the ethoxypyridine and oxadiazole rings enhances its chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole core exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have demonstrated better activity against Gram-positive bacteria compared to Gram-negative strains .
- Anticancer Activity : Several studies have focused on the cytotoxic effects of oxadiazole derivatives against different cancer cell lines. Notably, compounds similar to this compound have shown promising results against liver carcinoma cell lines (HUH7), with IC50 values indicating significant cytotoxicity .
Antimicrobial Activity
A summary table of antimicrobial activity against selected bacterial strains is presented below:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Bacillus cereus | 15 | 50 |
| Compound B | Staphylococcus aureus | 20 | 30 |
| Compound C | Escherichia coli | 10 | 100 |
Note: Values are illustrative based on related studies .
Anticancer Activity
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HUH7 | 18.78 | 5-Fluorouracil |
| MCF7 | 25.00 | Doxorubicin |
| HCT116 | 30.00 | Cisplatin |
Note: Data derived from studies on similar oxadiazole compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized oxadiazole derivatives against various pathogens, revealing superior activity against Gram-positive bacteria compared to Gram-negative strains. This suggests a selective mechanism that warrants further investigation into structural modifications for enhanced efficacy .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against liver cancer cell lines (HUH7), outperforming traditional chemotherapeutics in some cases. The findings suggest that structural features such as the incorporation of ethoxypyridine enhance bioactivity and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide in laboratory settings?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of oxadiazole rings and coupling of pyridine and furan moieties. Key parameters include:
- Temperature control (e.g., inert atmospheres for oxadiazole formation) .
- Solvent selection (e.g., dimethylformamide or dichloromethane for stability of intermediates) .
- Catalyst use (e.g., palladium for cross-coupling reactions) .
- Purification : Use of HPLC or column chromatography to isolate intermediates and achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic analysis : 1H/13C NMR to verify functional groups (e.g., furan protons at δ 6.3–7.4 ppm, oxadiazole carbons at δ 160–170 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]+ = calculated m/z ± 0.001) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Enzymatic assays : Screen against kinases or proteases due to structural similarity to known inhibitors (e.g., imidazo[1,2-b]pyridazine derivatives) .
- Cell-based assays : Use cancer cell lines (e.g., HeLa or MCF-7) to test cytotoxicity (IC50 determination via MTT assay) .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for hypothesized targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core modifications : Replace the ethoxypyridine group with halogenated or methyl-substituted pyridines to assess electronic effects .
- Linker optimization : Test methylene bridges vs. sulfonamide or ether linkages for conformational flexibility .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate metabolic stability .
- Data analysis : Use multivariate regression to correlate substituents with activity (e.g., pIC50 vs. logP, PSA) .
Q. How to resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based assays) .
- Purity verification : Re-analyze compound batches via LC-MS to rule out degradation products .
- Target profiling : Use proteomics (e.g., thermal shift assays) to identify off-target interactions .
- Computational docking : Compare binding poses in homology models vs. crystallographic data .
Q. What computational strategies are effective for predicting its pharmacokinetic (PK) properties?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP (2.8), topological polar surface area (TPSA = 98 Ų), and molecular weight (433.87 g/mol) to predict absorption and BBB penetration .
- MD simulations : Simulate solvation dynamics in lipid bilayers to estimate membrane permeability .
- CYP450 inhibition : Employ docking tools (e.g., AutoDock Vina) to assess metabolic stability against CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
